4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Overview
Description
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride (4CFQH) is a synthetic compound that has been studied for its potential applications in scientific research. It is a quinazoline derivative, a type of heterocyclic compound that contains both nitrogen and oxygen atoms. 4CFQH has been widely used in laboratory experiments due to its solubility in water and its relatively low toxicity.
Scientific Research Applications
Synthesis and Crystal Structure : A study on a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, focuses on its synthesis, crystal structure, and potential as an inhibitor for lung cancer cell proliferation (Cai et al., 2019).
Pharmacokinetic Evaluation : Another study explores the design, synthesis, and preliminary pharmacokinetic evaluation of d3-Poziotinib Hydrochloride, a derivative of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate, showing the compound's stability and potential in drug development (Ma et al., 2019).
Antitumor Activities : Research on 4-aminoquinazoline derivatives, including structures similar to the query compound, demonstrates their antitumor activities, particularly against certain cell lines, highlighting their potential in cancer therapy (Li, 2015).
Metabolite Identification : A study on HM781-36B, a tyrosine kinase inhibitor and related to the query compound, focuses on its metabolites and pharmacokinetics, crucial for understanding its behavior in vivo and in vitro (Kim et al., 2013).
Synthetic Methods : The synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline is another area of research, contributing to the development of more efficient and yield-effective synthetic routes (Ping, 2005).
Novel Antitumor Agents : Novel 4-arylaminoquinazolines bearing specific moieties have been studied for their antitumor activity and as EGFRwt-TK inhibitors, showcasing the compound's potential in cancer treatment (Zhang et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound, also known as Gefitinib , is the epidermal growth factor receptor (EGFR) and the related human epidermal growth factor receptor (HER-2) . These receptors play a crucial role in the regulation of cell growth and differentiation.
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of EGFR and HER-2 . It acts as a potent and selective ATP-competitive inhibitor of the intracellular tyrosine kinase domain of EGFR . The quinazoline moiety in the compound is used in the design of tyrosine kinase inhibitors as a mimic of the adenine of ATP .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. It has been approved for the treatment of patients with advanced non-small-cell lung cancer (NSCLC) and has shown promising activity on target EGFR .
Properties
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWFFFXYPQXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625991 | |
Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-70-5 | |
Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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